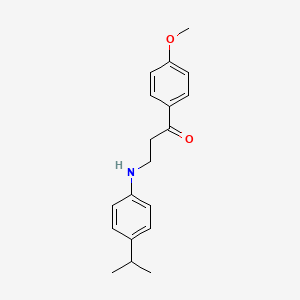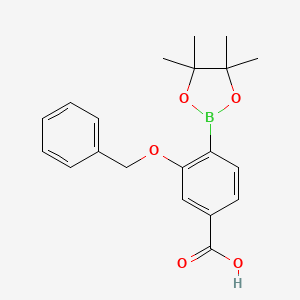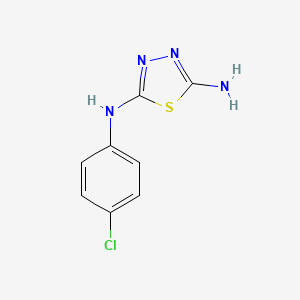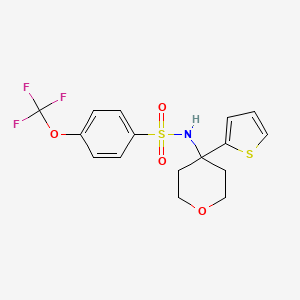![molecular formula C7H12F3NO B2467557 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine CAS No. 2248378-06-3](/img/structure/B2467557.png)
1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine, also known as TFOE, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. TFOE is a derivative of oxolane, which is a cyclic ether. TFOE has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine is not fully understood, but it is believed to act as a neurotransmitter in the brain. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has been shown to bind to serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has also been shown to inhibit the reuptake of serotonin, which increases the concentration of serotonin in the brain.
Biochemical and Physiological Effects
1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has been shown to have various biochemical and physiological effects, including the regulation of mood, appetite, and sleep. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has also been shown to have anxiolytic and antidepressant effects in animal models. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine in lab experiments include its high purity and stability, which make it easy to handle and store. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine is also readily available and relatively inexpensive. The limitations of using 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine in lab experiments include its potential toxicity and the need for careful handling and disposal. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine is also not suitable for use in human studies due to its potential side effects.
Direcciones Futuras
There are several future directions for the research on 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine. One direction is to study the structure-activity relationship of 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine and its derivatives to identify new compounds with potential therapeutic applications. Another direction is to study the potential use of 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine as a ligand in the synthesis of metal complexes for catalysis and material science. Further research is also needed to understand the mechanism of action of 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine and its potential side effects.
Métodos De Síntesis
1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine can be synthesized using different methods, including the reaction of 2-(Trifluoromethyl)oxirane with ethylamine in the presence of a catalyst. Another method involves the reaction of 2-(Trifluoromethyl)oxirane with ammonia, followed by reductive amination with formaldehyde and sodium borohydride. The purity and yield of 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine can be improved by using different purification methods, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has been used in various scientific research applications, such as the synthesis of new compounds for drug discovery and the study of the structure-activity relationship of different compounds. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has also been used as a reagent for the synthesis of chiral compounds, which are important in the pharmaceutical industry. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propiedades
IUPAC Name |
1-[5-(trifluoromethyl)oxolan-2-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c1-4(11)5-2-3-6(12-5)7(8,9)10/h4-6H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHYSRODCJYQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(O1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone](/img/structure/B2467480.png)

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2467482.png)
![N-(2-methoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2467483.png)
![6-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B2467485.png)
![N-(5-(2-chloro-6-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2467486.png)
![{2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl chloride](/img/structure/B2467487.png)


![2-({4-ethyl-5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B2467491.png)

![3-Methoxypyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2467494.png)